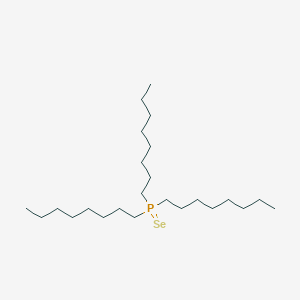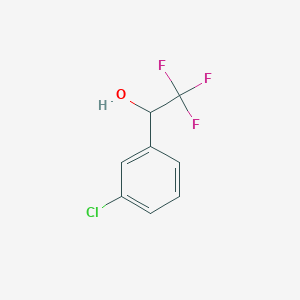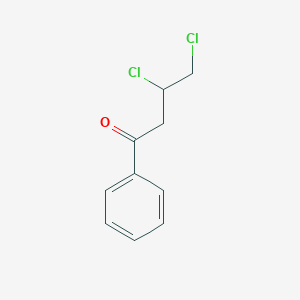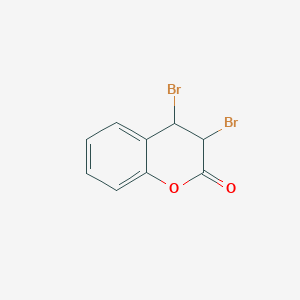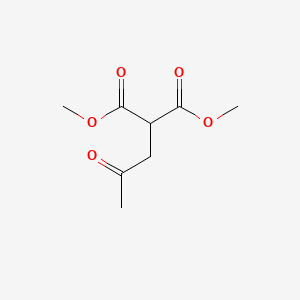
4-(2-Methoxyethoxy)phenol
概要
説明
4-(2-Methoxyethoxy)phenol is a chemical compound that can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It has a molecular formula of C9H12O3 .
Synthesis Analysis
The synthesis of 4-(2-Methoxyethyl)phenol, an intermediate of Beta-blocker Metoprolol, is described in a study . The synthesis involves reacting methyl vinyl ether and 4-bromonitrobenzene . A capillary gas chromatographic method of analysis for each step in the reaction is described .
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxyethoxy)phenol is represented by the formula C9H12O3 . It has a molecular weight of 168.19 g/mol .
Chemical Reactions Analysis
Phenols, including 4-(2-Methoxyethoxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
4-(2-Methoxyethoxy)phenol has a molecular weight of 168.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
科学的研究の応用
Thermochemical Properties and Hydrogen Bonding
- Methoxyphenols, structural fragments in various antioxidants and biologically active molecules, have significant roles due to their ability to form strong inter- and intramolecular hydrogen bonds in condensed matter. Thermochemical studies, including vapor pressure and enthalpy measurements, along with Fourier transform infrared (FTIR) spectroscopic and quantum-chemical studies, have been conducted to understand the thermodynamic properties of methoxyphenols and their complexes, revealing insights into the pairwise substitution effects and hydrogen bond strengths (Varfolomeev et al., 2010).
Antioxidant Activity and Mechanisms
- The antioxidant activities of phenolic acids, including methoxyphenols, have been evaluated using various assays. Computational studies have shown that methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups enhance the antioxidant activities of phenolic acids. These studies provide insights into the mechanisms of antioxidant action, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) (Chen et al., 2020).
Synthesis and Applications in Food and Cosmetics
- Ferulic acid, closely related to methoxyphenols, has been studied for its various physiological functions, including antioxidant, antimicrobial, and anti-inflammatory activities. Its low toxicity and beneficial properties make it widely used in the food and cosmetic industries. The research outlines methods for the synthesis and application of ferulic acid in various industries (Ou & Kwok, 2004).
Polymerization and Material Science Applications
- The polymerization of methoxyphenols, such as 4-methoxyphenol, using enzymatic catalysts, has been explored for the development of polymers with excellent antioxidant properties. These polymers show potential as highly efficient antioxidant agents in various applications (Zheng et al., 2013).
Environmental Impact and Biodegradation
- Studies on the oxidative demethylation of methoxyphenols by enzymes highlight the biological transformations of these compounds, which are relevant for understanding their environmental impact and potential biodegradation pathways (Fraaije & van Berkel, 1997).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar compound, 4-(2-methoxyethyl)phenol, has been used in the preparation of a methyl analog of metoprolol , a beta-blocker used to treat high blood pressure and heart conditions. This suggests that 4-(2-Methoxyethoxy)phenol may interact with similar targets, such as beta-adrenergic receptors .
Mode of Action
This can result in a decrease in heart rate, cardiac output, and blood pressure .
Biochemical Pathways
Phenolic compounds, in general, are known to be involved in various metabolic pathways in plants . They can act as antioxidants, neutralizing harmful free radicals, and can also modulate enzymatic reactions .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
特性
IUPAC Name |
4-(2-methoxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIGWPNXVNZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536435 | |
| Record name | 4-(2-Methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)phenol | |
CAS RN |
51980-60-0 | |
| Record name | 4-(2-Methoxyethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51980-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

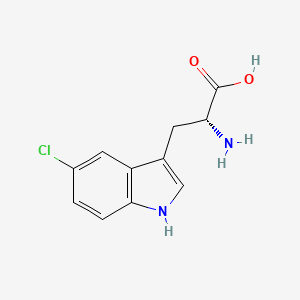

![(S)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1601323.png)
![8-Bromo-11-ethyl-5,11-dihydro-6H-dipyrido[3,2-B:2',3'-E][1,4]diazepin-6-one](/img/structure/B1601324.png)
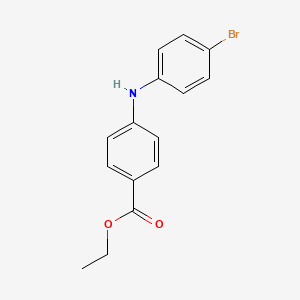
![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)
